Product packaging for 5-Bromoquinolin-7-ol(Cat. No.:CAS No. 1261687-67-5)

5-Bromoquinolin-7-ol

Cat. No.: B3094999
CAS No.: 1261687-67-5
M. Wt: 224.05
InChI Key: NKONTWGNWWBPQV-UHFFFAOYSA-N
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Description

5-Bromoquinolin-7-ol (CAS 1261687-67-5) is a brominated quinoline derivative that functions as a versatile building block in organic synthesis and medicinal chemistry research . This compound is employed as a key intermediate in the development of pharmaceuticals, particularly for antimalarial and anticancer agents . Its molecular structure supports the creation of complex heterocyclic compounds that can interact with specific biological targets, including various kinases and DNA . In addition to its applications in drug discovery, this compound is used in coordination chemistry as a ligand for constructing metal complexes, which have potential catalytic and antimicrobial activity . The compound's conjugated aromatic system and halogen functionality also make it valuable in materials science for designing fluorescent probes and optoelectronic materials . Bromoquinoline scaffolds in general have demonstrated significant potential in early-stage research for their antiproliferative effects against various cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B3094999 5-Bromoquinolin-7-ol CAS No. 1261687-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKONTWGNWWBPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromoquinolin 7 Ol

Strategic Approaches to Regioselective Bromination of Quinoline (B57606) Rings

The regioselective introduction of a bromine atom onto the quinoline scaffold is paramount. This selectivity is influenced by the electronic properties of substituents already present on the ring and the choice of brominating agents and reaction conditions. The hydroxyl group, being an activating and ortho, para-directing substituent, plays a significant role in guiding electrophilic substitution.

Direct Halogenation Protocols for Brominated Quinolinols

Direct bromination of quinolinols typically targets positions activated by the hydroxyl group. For 7-hydroxyquinoline (B1418103), electrophilic attack is generally favored at positions ortho and para to the hydroxyl group, with position 5 being an ortho position. Research indicates that reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) can effect the bromination of hydroxyquinoline derivatives acgpubs.orgnih.govresearchgate.net. For instance, studies on 8-hydroxyquinoline (B1678124) show that bromination can yield mixtures of mono- and dibrominated products, such as 5-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions acgpubs.orgnih.govresearchgate.net. Achieving selective monobromination at the C-5 position often necessitates precise control over the stoichiometry of the brominating agent and reaction temperature acgpubs.org.

Precursor-Based Synthetic Routes to 5-Bromoquinolin-7-ol and its Analogs

The synthesis of this compound can be approached by functionalizing readily available quinoline precursors or by constructing the quinoline core with the desired substituents already in place.

Synthesis from Unsubstituted or Mono-substituted Hydroxyquinolines

A direct method involves the bromination of 7-hydroxyquinoline. While specific literature detailing the synthesis of this compound via direct bromination of 7-hydroxyquinoline was not explicitly found, the principles derived from related compounds are applicable. The bromination of 8-hydroxyquinoline, for example, has been optimized to yield 5-bromo-8-hydroxyquinoline under controlled conditions acgpubs.orgnih.govresearchgate.net. This suggests that similar controlled bromination of 7-hydroxyquinoline using NBS or Br₂ could potentially lead to the desired 5-bromo-7-hydroxyquinoline.

Advanced Synthetic Techniques and Their Application

Modern synthetic chemistry increasingly utilizes advanced techniques like transition-metal-catalyzed C-H activation and microwave-assisted synthesis for the regioselective functionalization of heterocyclic compounds, including quinolines mdpi.comtandfonline.com. Although direct applications of these advanced methods to the synthesis of this compound are not extensively documented in the provided search results, their potential is evident. For example, Rh-catalyzed C-H bromination has been successfully applied to quinoline N-oxides, achieving regioselectivity at the C8 position mdpi.com. Microwave irradiation has also been employed for the synthesis of quinoline derivatives, often leading to reduced reaction times and improved yields tandfonline.com.

Reactivity and Derivatization Strategies for 5 Bromoquinolin 7 Ol

Halogen-Directed Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling for Arylation (as observed for 5-bromoquinoline)

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds (such as boronic acids or esters) and organic halides or pseudohalides libretexts.orgtcichemicals.com. This reaction typically involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org. The prompt references observations for 5-bromoquinoline (B189535), indicating that the bromine atom on the quinoline (B57606) core can serve as a substrate for such arylations.

However, specific experimental studies detailing the Suzuki-Miyaura cross-coupling of 5-Bromoquinolin-7-ol with various arylboronic acids or esters were not found in the provided literature. Generally, the bromine atom at the 5-position of the quinoline ring is expected to be reactive under standard Suzuki-Miyaura conditions, enabling the introduction of aryl or heteroaryl substituents. The presence of the hydroxyl group at the 7-position might influence the electronic properties of the quinoline system and could potentially require protection depending on the specific reaction conditions and reagents used, although many Suzuki-Miyaura protocols are tolerant of free hydroxyl groups researchgate.net.

Other Palladium or Copper-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium and copper-catalyzed cross-coupling reactions offer pathways for derivatizing this compound.

Palladium-Catalyzed Reactions: Palladium catalysis is versatile and can mediate various coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations, among others, using aryl halides as substrates nih.govrsc.orgsioc-journal.cn. While specific examples involving this compound in these other palladium-catalyzed transformations were not detailed in the provided search results, the aryl bromide moiety at the 5-position suggests potential reactivity. For instance, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) could be explored to introduce amine functionalities, or Sonogashira coupling could be used to attach alkynyl groups, provided appropriate conditions are employed.

Copper-Catalyzed Reactions: Copper catalysis is also instrumental in forming carbon-heteroatom and carbon-carbon bonds. The Ullmann-type coupling, for instance, traditionally involves copper-mediated coupling of aryl halides. Result molaid.com vaguely mentions "Copper-Catalyzed Ullmann-Type Coupling and ... coupling reactions" in relation to this compound, suggesting potential applicability, but without providing specific experimental details, conditions, or yields. Other copper-catalyzed reactions, such as Chan-Lam coupling for C-N or C-O bond formation, are also established methodologies beilstein-journals.orgresearchgate.netsioc-journal.cn. The hydroxyl group at the 7-position could potentially participate in copper-catalyzed O-arylation reactions, or the bromine at the 5-position could be involved in C-C or C-N couplings, though specific studies on this compound are limited.

Comparative Reactivity Studies of Positional Isomers (e.g., 5-Bromoquinolin-8-ol vs. This compound)

Positional isomerism, where molecules share the same molecular formula but differ in the arrangement of substituents or functional groups, can significantly impact chemical and physical properties, including reactivity libretexts.orgfiveable.me. For quinoline derivatives, the position of substituents like halogens and hydroxyl groups can influence electron distribution, steric hindrance, and potential for intramolecular interactions, all of which affect their behavior in chemical reactions.

Specific comparative reactivity studies directly contrasting this compound with its positional isomers, such as 5-Bromoquinolin-8-ol, were not found in the provided literature. However, general principles suggest that the position of the hydroxyl group relative to the bromine atom and the nitrogen in the quinoline ring would play a role. For example, the hydroxyl group at the 7-position in this compound is meta to the ring nitrogen, whereas in 5-Bromoquinolin-8-ol, it is peri to the nitrogen, which is known to facilitate chelation with metal ions. This difference in proximity to the nitrogen atom could influence the electronic effects and coordination behavior of the molecule, potentially leading to different reactivities in metal-catalyzed reactions or varying susceptibilities to electrophilic or nucleophilic attack at other positions. The bromine atom's position at C5 is consistent across both isomers, but its electronic environment is modulated by the different hydroxyl group positions.

Data Tables

Due to the limited availability of specific experimental data directly pertaining to the Suzuki-Miyaura cross-coupling, other palladium- or copper-catalyzed coupling reactions, and comparative reactivity studies for this compound in the provided literature, it is not possible to generate detailed research findings or data tables for these transformations.

Compound List

this compound

5-bromoquinoline

5-Bromoquinolin-8-ol

6-Bromoquinolin-7-ol

7-Bromoquinolin-5-ol

5-bromo-8-hydroxyquinoline

7-bromo-8-hydroxyquinoline

4-Bromoquinolin-6-amine

4-Bromoquinolin-8-amine

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

Coordination Chemistry and Advanced Material Science Applications of 5 Bromoquinolin 7 Ol

5-Bromoquinolin-7-ol as a Ligand in Metal Complexation

The coordination chemistry of quinoline (B57606) derivatives is rich and varied, with the ligand's structure being readily tunable to achieve desired properties in the resulting metal complexes. The presence of both a nitrogen atom within the aromatic ring system and a hydroxyl group allows this compound to act as an effective chelating agent.

This compound, analogous to the well-studied 8-hydroxyquinoline (B1678124) (oxine), functions as a bidentate ligand, coordinating to a central metal ion through two donor sites: the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. nih.govnih.gov This coordination forms a stable five-membered chelate ring, a phenomenon known as the "chelate effect," which enhances the thermodynamic stability of the complex compared to coordination with comparable monodentate ligands. libretexts.org

The primary binding mode involves the deprotonation of the 7-hydroxyl group, allowing the resulting phenolate oxygen to form a strong coordinate bond with the metal center. The nitrogen atom, with its lone pair of electrons, acts as the second donor site. This (N, O⁻) coordination is typical for hydroxyquinoline-based ligands and is responsible for their robust metal-chelating capabilities. nih.gov The bromine atom at the 5-position exerts an electron-withdrawing inductive effect, which can influence the basicity of the donor atoms and, consequently, the stability and reactivity of the metal complexes. researchgate.net The specific geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) is determined by the coordination number and electronic configuration of the metal ion, as well as the stoichiometry of the ligand-metal interaction. nih.gov

The design of novel metal complexes with this compound is guided by principles aimed at achieving specific functionalities. The choice of the metal ion is paramount, as its intrinsic properties—such as ionic radius, charge, and d-orbital electron configuration—dictate the coordination geometry and the electronic properties of the final complex. Transition metals are often selected for their diverse coordination numbers and redox activities, which are crucial for catalytic and electronic applications.

Further design considerations include:

Ancillary Ligands: The coordination sphere of the metal can be completed by other ligands, known as ancillary ligands. These can be used to fine-tune the steric and electronic environment around the metal center, influencing the complex's solubility, stability, and photophysical behavior.

Supramolecular Assembly: Non-covalent interactions, such as π-π stacking between the quinoline rings of adjacent complexes, can be exploited to construct higher-order supramolecular structures. These assemblies can exhibit unique material properties that are not present in the individual monomeric complexes.

Steric and Electronic Tuning: The bromine substituent on the quinoline ring already provides a degree of electronic tuning. Further modifications to the ligand backbone could be envisioned to introduce bulky groups that enforce specific coordination geometries or to add other functional groups that can participate in secondary interactions or subsequent reactions.

The overarching goal is to establish clear structure-property relationships that allow for the rational design of this compound-based metal complexes with predictable and optimized performance for targeted applications in materials science.

The utility of a metal complex is often dictated by its stability, which is described by two distinct concepts: thermodynamic and kinetic stability. scispace.com

Thermodynamic Stability: This refers to the extent to which a complex will form and remain intact under equilibrium conditions. It is quantified by the stability constant (or formation constant, K), with a higher value indicating a more stable complex and a greater metal-ligand bond energy. scispace.com The chelation by this compound is expected to result in high thermodynamic stability. However, the electron-withdrawing nature of the bromine atom may decrease the basicity of the ligand, potentially leading to slightly lower stability constants compared to unsubstituted quinolinols. Studies on related indium(III) complexes with halogen-substituted quinolines have shown that electron-withdrawing groups can lower the stability of the complex. core.ac.uk

Kinetic Stability: This pertains to the rate at which a complex undergoes ligand exchange reactions. Complexes that exchange ligands rapidly are termed "labile," while those that do so slowly are "inert." scispace.com It is important to note that thermodynamic stability and kinetic inertness are not necessarily correlated; a thermodynamically stable complex can be kinetically labile, and vice versa. scispace.com The kinetic stability of this compound complexes will depend heavily on the central metal ion's electronic configuration.

FactorInfluence on StabilityRelevance to this compound Complexes
Chelate Effect Increases thermodynamic stability due to favorable entropy changes.The bidentate (N, O⁻) coordination of this compound forms a stable five-membered ring, significantly enhancing complex stability.
Metal Ion Properties (Charge/Radius) Higher charge and smaller ionic radius generally lead to more stable complexes.Complexes with M³⁺ ions (e.g., Fe³⁺, Al³⁺) are expected to be more thermodynamically stable than those with M²⁺ ions (e.g., Cu²⁺, Zn²⁺).
Ligand Basicity More basic ligands generally form more stable complexes.The electron-withdrawing bromine atom may slightly reduce the ligand's basicity, potentially modulating the stability constants relative to non-halogenated analogs. core.ac.uk
Crystal Field Stabilization Energy (CFSE) Affects both thermodynamic and kinetic stability, particularly for transition metals.Metal ions with high CFSE in a given geometry (e.g., d⁶ low-spin in octahedral) will form more thermodynamically stable and kinetically inert complexes. scispace.com

Development of Luminescent and Optoelectronic Materials

Metal complexes of quinoline derivatives are renowned for their luminescent properties and have been extensively investigated for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. dur.ac.uknih.gov The coordination of this compound to metal ions provides a pathway to novel phosphorescent materials, leveraging the unique characteristics of both the ligand and the central metal.

The synthesis of metal complexes with this compound for photophysical evaluation typically involves straightforward solution-phase reactions. researchgate.netlatrobe.edu.au A common method is the reaction of a metal salt (e.g., chloride, acetate, or acetylacetonate) with a stoichiometric amount of the this compound ligand in a suitable solvent such as ethanol, methanol, or dimethylformamide. researchgate.netresearchgate.net

The reaction is often carried out in the presence of a base (e.g., sodium hydroxide or triethylamine) to facilitate the deprotonation of the hydroxyl group, which is essential for coordination. The resulting complex may precipitate from the solution upon formation or can be isolated by removing the solvent. The reaction conditions, including temperature, pH, and reaction time, can be optimized to control the stoichiometry and purity of the final product. Characterization of these new complexes would then be performed using techniques such as mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction to confirm their structure and purity before undertaking detailed photophysical studies.

The introduction of a bromine atom into the quinoline scaffold is expected to have a profound impact on the photophysical properties of its metal complexes, primarily through the "heavy atom effect." researchgate.netnih.gov This effect arises from the large atomic number of bromine, which enhances spin-orbit coupling. nih.govscut.edu.cn

Spin-orbit coupling promotes intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). st-andrews.ac.uk This has several important consequences for the luminescence of the complex:

Fluorescence Quenching: By providing an efficient pathway for depopulating the S₁ state, the heavy atom effect often leads to a significant decrease, or quenching, of fluorescence emission. st-andrews.ac.uk

Enhancement of Phosphorescence: The increased population of the T₁ state can lead to enhanced phosphorescence, which is light emission from the triplet state. This is particularly valuable for applications in OLEDs, where harvesting triplet excitons can dramatically increase device efficiency. dur.ac.uk

Delayed Fluorescence: In some molecular architectures, the heavy atom effect can also promote reverse intersystem crossing (RISC) from T₁ back to S₁, a key process in thermally activated delayed fluorescence (TADF). This allows triplet excitons to be converted into emissive singlet excitons, further boosting the efficiency of light emission. researchgate.netscut.edu.cn

Bathochromic Shift: Halogen substitution can also influence the energy levels of the molecular orbitals, often resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to the non-halogenated parent compound. researchgate.net

PropertyUnsubstituted Quinolinol Complex (Hypothetical)This compound Complex (Predicted)Reason for Difference
Fluorescence Quantum Yield (ΦF) Moderate to HighLowHeavy atom effect of bromine enhances intersystem crossing, quenching fluorescence. st-andrews.ac.uk
Phosphorescence Weak or Absent at Room Temp.Potentially StrongEnhanced population of the triplet state due to efficient intersystem crossing. st-andrews.ac.uk
Excited State Lifetime Nanoseconds (fluorescence)Microseconds to milliseconds (phosphorescence)Emission from a long-lived triplet state.
Emission Maximum (λem) λ₁λ₂ (> λ₁)Electronic perturbation by the bromine atom can cause a bathochromic (red) shift. researchgate.net
Exciton Utilization in OLEDs Limited to singlet excitons (~25%)Can potentially harvest triplet excitons (~100%)Efficient generation of triplet states allows for phosphorescence or TADF pathways. dur.ac.ukscut.edu.cn

Lack of Publicly Available Research Hinders Comprehensive Review of this compound's Catalytic Applications

Despite significant interest in the coordination chemistry and material science applications of quinoline derivatives, a comprehensive review of the catalytic properties of metal complexes derived specifically from this compound is not possible at this time due to a notable absence of dedicated research in the public domain. Extensive searches of scientific literature have revealed a significant gap in the exploration of this particular compound's role in catalysis.

The broader family of quinoline-based ligands has been the subject of numerous studies, showcasing their utility in a variety of metal-catalyzed organic transformations. These studies often focus on the more extensively researched isomer, 8-hydroxyquinoline, and its derivatives. The specific substitution pattern of this compound, however, does not appear to have attracted the same level of scientific inquiry regarding its potential to form catalytically active metal complexes.

Consequently, detailed research findings on the exploration of metal-quinoline catalysts derived from this compound in organic transformations are not available. This includes a lack of data on their efficacy in specific reaction types, such as cross-coupling reactions, hydrogenations, or oxidations, where other quinoline-based catalysts have shown promise.

Similarly, there is no accessible information regarding mechanistic investigations into the catalytic activity of this compound complexes. Understanding the mechanism of a catalyst is fundamental to optimizing its performance and designing more efficient systems. Such studies typically involve a combination of experimental techniques, including kinetics, spectroscopy, and computational modeling, to elucidate the catalytic cycle, identify key intermediates, and understand the role of the ligand in the catalytic process. The absence of such investigations for this compound derived complexes means that their mode of action, should they possess any catalytic activity, remains entirely speculative.

While the synthesis of various substituted quinolines has been reported, the subsequent application of this compound as a ligand in catalytic systems is not documented in the available scientific literature. This unfortunate lack of data prevents the creation of a detailed and scientifically accurate article on its catalytic properties as requested. Further research into the coordination chemistry of this compound with various transition metals and the subsequent evaluation of these complexes in catalytic reactions would be necessary to fill this knowledge gap.

Computational Chemistry and Structure Activity Relationship Sar Studies of 5 Bromoquinolin 7 Ol

Theoretical Frameworks in Computational Chemistry

Theoretical computational methods provide the foundation for exploring the properties of molecules. The selection of a particular framework depends on the desired balance between accuracy and computational cost.

Furthermore, DFT is instrumental in studying chemical reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter calculated using DFT, which helps in understanding the chemical stability and reactivity of the molecule. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net DFT calculations have been successfully used to analyze the structural and electronic properties of various substituted quinolines, providing a reliable theoretical basis for understanding their behavior. mdpi.comresearchgate.net

Semi-empirical methods offer a faster, albeit less precise, alternative to ab-initio methods like DFT. scirp.org These techniques use parameters derived from experimental data to simplify the complex equations of quantum mechanics. For larger or more complex systems, semi-empirical methods are particularly useful for performing initial conformational analysis, allowing researchers to identify low-energy conformations of flexible molecules before subjecting them to more rigorous DFT calculations. They can also provide a preliminary assessment of electronic properties, making them a valuable tool in the initial screening phases of computational drug design.

Molecular Descriptors and Their Computational Derivation

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties or biological activity.

Electronic properties are fundamental descriptors in SAR studies. They are typically derived from the optimized molecular structure using quantum chemical calculations.

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. scirp.orgrsc.org Molecules with a small HOMO-LUMO gap are generally more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.comnih.gov This is crucial for understanding intermolecular interactions, such as drug-receptor binding.

Below is a table showing representative calculated quantum chemical properties for a parent quinoline (B57606) molecule, which serves as a baseline for understanding substituted derivatives.

DescriptorValueSignificance
EHOMO-6.646 eVRelates to electron-donating ability
ELUMO-1.816 eVRelates to electron-accepting ability
Energy Gap (ΔE)4.83 eVIndicates chemical reactivity and stability
Chemical Hardness (η)2.415 eVMeasures resistance to charge transfer

Data derived from a DFT study on the parent quinoline molecule. scirp.org

Steric and topological descriptors quantify the size, shape, and connectivity of a molecule.

Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecule to model how its shape affects binding to a biological target. mdpi.com

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, describing the connectivity and branching of atoms. Examples include the Wiener index and Kier & Hall connectivity indices. They are widely used in 2D-QSAR models to correlate structure with activity. scholarsresearchlibrary.com For quinoline derivatives, these descriptors can capture variations in substitution patterns that influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The development of a QSAR model for a class of compounds like quinoline derivatives typically involves several key steps:

Data Set Preparation: A series of quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. scholarsresearchlibrary.com

Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, topological, etc.) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. scholarsresearchlibrary.comnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). mdpi.comscholarsresearchlibrary.com A robust and predictive QSAR model can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on various quinoline derivatives have successfully identified key structural features responsible for their antitubercular, antimalarial, and anticancer activities. mdpi.comscholarsresearchlibrary.comjetir.org

The table below summarizes the statistical results of a sample 2D-QSAR model developed for a series of quinoline derivatives against Mycobacterium tuberculosis.

Model ParameterValueDescription
n18Number of compounds in the training set
0.9182Squared correlation coefficient (goodness of fit)
0.8160Cross-validated correlation coefficient (internal predictive ability)
F-test52.3941Statistical measure of the model's significance
pred_r²0.7662Predictive ability on an external test set

Data from a 2D-QSAR study on quinoline derivatives. scholarsresearchlibrary.com Such models provide valuable insights that guide the synthesis of new derivatives with potentially enhanced activity.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry and structure-activity relationship (SAR) studies focusing solely on the chemical compound “5-Bromoquinolin-7-ol.” Research detailing regression-based QSAR models, their validation, or molecular dynamics simulations specifically for this compound is not present in the public domain.

While computational studies have been conducted on the broader class of quinoline derivatives, the specific data and research findings required to construct an article based on the provided outline for this compound are not available. Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections.

Advanced Spectroscopic Characterization of 5 Bromoquinolin 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the connectivity between atoms. For 5-Bromoquinolin-7-ol, ¹H NMR and ¹³C NMR, along with advanced 2D NMR techniques, are crucial for confirming its identity and purity.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques

¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the number of distinct proton environments, their chemical shifts (indicating their electronic surroundings), and their coupling patterns (revealing neighboring protons). In this compound, one would expect signals for the protons attached to the quinoline (B57606) ring (H-2, H-3, H-4, H-6, H-8) and a signal for the hydroxyl proton (-OH). The chemical shift of the hydroxyl proton is typically a singlet and can be variable, often appearing as a broad peak due to hydrogen bonding and exchange. The aromatic protons will appear in the downfield region, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the nitrogen atom, the hydroxyl group at position 7, and the bromine atom at position 5.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are highly sensitive to their electronic environment. Carbons directly attached to electronegative atoms like bromine and oxygen, or involved in the aromatic system, will resonate at characteristic downfield positions. For instance, C-5, bearing the bromine atom, and C-7, bearing the hydroxyl group, are expected to show significant shifts compared to unsubstituted quinoline.

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguous structural assignment.

COSY establishes correlations between protons that are coupled to each other, revealing proton-proton connectivity through bonds.

HSQC correlates directly bonded proton and carbon atoms, assigning ¹³C signals to their corresponding ¹H signals.

HMBC correlates protons to carbons separated by two or three bonds, providing crucial information about the carbon framework and confirming the positions of substituents.

Analysis of Chemical Shifts and Coupling Patterns in Brominated Quinolines

The presence of a bromine atom at the C-5 position and a hydroxyl group at the C-7 position in this compound significantly influences the chemical shifts and coupling patterns of the quinoline ring protons and carbons.

Proton Signals:

The proton at C-2 (H-2) is typically observed as a doublet of doublets (dd) due to coupling with H-3 and potentially a smaller coupling with H-4.

The proton at C-3 (H-3) will likely appear as a doublet of doublets (dd) due to coupling with H-2 and H-4.

The proton at C-4 (H-4) is also expected to be a doublet of doublets (dd), coupled to H-3 and H-2.

The proton at C-6 (H-6) is expected to be a doublet, primarily coupled to H-8.

The proton at C-8 (H-8) will likely be a doublet, coupled to H-6. The electron-donating hydroxyl group at C-7 might cause a slight upfield shift for H-8 compared to a non-hydroxylated analog. The bromine at C-5 will influence the electron density across the ring, affecting all proton signals.

The hydroxyl proton (-OH) is expected to be a singlet, its exact position being solvent and concentration dependent.

Carbon Signals:

C-5, bearing the bromine, will typically resonate at a downfield position due to the electronegativity and polarizability of bromine.

C-7, attached to the hydroxyl group, will also be deshielded, with its chemical shift influenced by both inductive and resonance effects of the -OH group.

The carbons adjacent to these substituted positions (e.g., C-4, C-6, C-8) will also show altered chemical shifts due to the electronic influence of the substituents.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound and Related Compounds

ProtonExpected Assignment for this compoundTypical Range (ppm)Example Data (Related Compound)Reference
H-2dd8.5 - 9.08.89 (dd) for 5-bromo-8-methoxyquinoline acgpubs.org
H-3dd7.0 - 8.07.49 (dd) for 5-bromo-8-methoxyquinoline acgpubs.org
H-4dd8.0 - 8.58.43 (dd) for 5-bromo-8-methoxyquinoline acgpubs.org
H-6d7.0 - 7.57.66 (d) for 5-bromo-8-methoxyquinoline acgpubs.org
H-8d6.5 - 7.06.87 (d) for 5-bromo-8-methoxyquinoline acgpubs.org
-OHs (broad)5.0 - 10.05.2 (br) for 6-bromoquinolin-7-ol vulcanchem.com

Note: Data for this compound is inferred from related structures due to limited direct reporting. Chemical shifts are approximate and solvent-dependent.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds

CarbonExpected Assignment for this compoundTypical Range (ppm)Example Data (Related Compound)Reference
C-2145 - 155152.2 for 5-bromo-8-methoxyquinoline acgpubs.org
C-3120 - 130128.1 for 5-bromo-8-methoxyquinoline acgpubs.org
C-4135 - 145140.8 for 5-bromo-8-methoxyquinoline acgpubs.org
C-5(Br substituted)110 - 125138.6 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org
C-6120 - 130126.8 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org
C-7(OH substituted)150 - 160148.9 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org
C-8105 - 115104.8 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org
C-4a135 - 145136.9 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org
C-8a145 - 155149.7 for 5,7-dibromo-8-hydroxyquinoline acgpubs.org

Note: Data for this compound is inferred from related structures due to limited direct reporting. Chemical shifts are approximate and solvent-dependent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Band Assignment for Quinoline Ring and Substituents

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the quinoline core and its substituents.

O-H Stretching: A broad and strong absorption band in the region of 3200–3600 cm⁻¹ is indicative of the hydroxyl group. This band's appearance can be influenced by hydrogen bonding, leading to broadening and a shift to lower wavenumbers.

Aromatic C-H Stretching: Absorption bands typically appear in the range of 3000–3100 cm⁻¹ for the stretching vibrations of aromatic C-H bonds.

Quinoline Ring Vibrations: The quinoline ring system, with its conjugated double bonds and nitrogen atom, shows characteristic C=C and C=N stretching vibrations, usually found in the fingerprint region between 1450 cm⁻¹ and 1650 cm⁻¹. Specific bands around 1570–1600 cm⁻¹ are often associated with these ring modes acgpubs.orgrsc.orgmdpi.com.

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically observed in the range of 1200–1260 cm⁻¹ rsc.orgmdpi.com.

C-Br Stretching: The carbon-bromine stretching vibration is generally found at lower wavenumbers, often below 700 cm⁻¹, and can be difficult to assign definitively without comparison to related compounds or computational analysis mdpi.com.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and Related Compounds

Functional Group/VibrationExpected Wavenumber (cm⁻¹)Example Data (Related Compound)Reference
O-H Stretching (hydroxyl)3200 - 3600 (broad)3417 (m) for 5-bromo-8-hydroxyquinoline complex ligand rsc.org
C-H Stretching (aromatic)3000 - 31003054 (w) for 5-bromo-8-hydroxyquinoline complex ligand rsc.org
C=N / C=C Stretching (ring)1500 - 16501575 (s), 1455 (s) for 5-bromo-8-hydroxyquinoline complex ligand rsc.org
C-O Stretching (phenolic)1200 - 12601082 (s) for 5-bromo-8-hydroxyquinoline complex ligand rsc.org
C-Br Stretching500 - 700873 (m) for 7-bromo-5-chloro-8-hydroxyquinoline mdpi.com

Note: Values are indicative and can vary based on the specific compound, physical state, and experimental conditions.

Electronic Spectroscopy and Photoemission Studies

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. For aromatic systems like quinoline, these transitions typically involve π-π* and n-π* excitations.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the conjugated π-electron system of the quinoline core. The hydroxyl group, being an auxochrome, and the bromine atom, as a substituent, will influence the electronic transitions, potentially causing bathochromic (red shifts) or hypsochromic (blue shifts) effects on the absorption maxima and altering the intensity of these bands. Typical absorption maxima for substituted 8-hydroxyquinolines are found in the range of 200-400 nm mdpi.com.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a powerful tool for investigating the electronic transitions within molecules, particularly those involving π-electron systems, which are characteristic of aromatic heterocycles like quinoline. The absorption of UV-Vis light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For quinoline derivatives, these transitions are typically associated with π → π* and n → π* transitions. The presence of substituents, such as bromine and hydroxyl groups, can significantly influence the absorption spectrum by altering the electron distribution and energy levels of the molecular orbitals.

Studies on quinoline derivatives have shown that substituents can cause bathochromic (red shift) or hypsochromic (blue shift) effects on the absorption maxima (λmax), depending on their electronic nature. Electron-donating groups, like hydroxyl, often lead to bathochromic shifts, while electron-withdrawing groups can have varying effects. Research on related compounds indicates that absorption spectra for quinoline derivatives typically fall within the range of 200-400 nm, with some extended conjugation leading to absorption in the visible region researchgate.netcabidigitallibrary.orgresearchgate.net. For instance, some quinoline Schiff bases exhibit absorption maxima in the range of 337 nm to 341.73 nm, with extinction coefficients ranging from 8890 to 13820 M⁻¹ cm⁻¹ researchgate.netresearchgate.net. The hydroxyl group on the quinoline ring can also participate in intramolecular hydrogen bonding, which can affect electronic transitions scispace.com.

While specific λmax values for this compound are not explicitly detailed in the provided search results, it is expected to show characteristic absorption bands related to the quinoline core, modified by the electronic influence of the bromine atom and the hydroxyl group. These modifications would likely result in shifts of the absorption maxima compared to unsubstituted quinoline.

Table 1: Representative UV-Vis Absorption Data for Quinoline Derivatives

Compound/Derivative Typeλmax (nm)Molar Absorptivity (M⁻¹ cm⁻¹)Notes
Quinoline Derivatives334-3418890-13820General range for some derivatives researchgate.netresearchgate.net
Quinoline Schiff Bases337-341.73Not specifiedAbsorption maxima range researchgate.net
8-Hydroxyquinoline-5-carbaldehyde207, 248, 267, 286, 350, 4294.09, 3.83, 3.65, 3.27, 2.86 (log ε)Methanol solvent mdpi.com

Photoemission Spectroscopy for Electronic Structure Investigation (Valence and Core Level)

Photoemission spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), offers direct probes into the electronic structure of materials by measuring the kinetic energy of electrons emitted from a sample upon irradiation with photons kaist.ac.krmpg.dedbc.wroc.pl. These techniques provide information about the occupied electronic states, including valence band structure and core-level binding energies.

Valence band photoemission spectroscopy (often using UPS) can reveal the distribution of electrons in the valence shell, providing insights into bonding, molecular orbital energies, and electronic delocalization. For aromatic systems like quinolines, the valence band spectra are complex, reflecting the contributions of π and σ electrons. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental photoemission data to assign spectral features and understand the electronic band structure researchgate.netijpras.comaps.orgresearchgate.net.

Core-level XPS is element-specific and highly sensitive to the local chemical environment of atoms. For this compound, XPS would provide binding energies for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and bromine (Br 3d or 3p) core levels. The binding energies of these core electrons are influenced by the electron density around the atom, which is affected by the substituents. For example, the presence of an electronegative bromine atom or an electron-donating hydroxyl group would cause characteristic shifts in the binding energies of neighboring atoms. Studies on substituted quinolines have shown that core-level spectra can be well-assigned using DFT calculations, with ionization potentials generally agreeing with experimental data researchgate.net.

While specific photoemission data for this compound is not detailed in the provided search results, studies on gaseous quinoline and its derivatives have successfully assigned valence and core-level spectra, correlating them with theoretical calculations researchgate.net. These studies highlight the utility of photoemission spectroscopy in understanding the electronic configuration and chemical states of quinoline compounds.

Table 2: Representative Core-Level Binding Energies (eV) for Elements in Aromatic Systems (General)

ElementCore LevelTypical Binding Energy (eV)Chemical Environment Influence
CarbonC 1s~285 (sp² hybridized)Shifts due to electronegative/electropositive substituents
NitrogenN 1s~398-401 (in heterocycles)Electron density of the ring system, lone pair availability
OxygenO 1s~531-533 (in hydroxyls)Hydrogen bonding, conjugation, other substituents
BromineBr 3d~68-72Electronegativity of bromine, bonding to aromatic carbon

Note: These are general ranges and can vary significantly based on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing of solid compounds. It provides precise information about bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice. For quinoline derivatives, X-ray crystallography can reveal how substituents like bromine and hydroxyl groups influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn affect the bulk properties of the material.

Studies on halogenated quinolines indicate that they often crystallize in monoclinic or orthorhombic crystal systems, with space groups like P2₁/c being common scispace.comrasayanjournal.co.inresearchgate.net. The presence of a hydroxyl group can facilitate the formation of hydrogen bonds, often leading to dimer formation or extended hydrogen-bonded networks, which are crucial for crystal stability and molecular arrangement scispace.comresearchgate.netasianpubs.org. Halogen bonding, involving the interaction of the bromine atom with electron-rich regions of neighboring molecules, can also play a significant role in crystal packing iucr.orgiucr.org.

Future Research Trajectories for 5 Bromoquinolin 7 Ol

Innovations in Green and Sustainable Synthetic Pathways

The synthesis of complex organic molecules like 5-Bromoquinolin-7-ol often relies on traditional methods that can involve harsh reagents, significant waste generation, and high energy consumption ijpsjournal.comnih.govtandfonline.comresearchgate.net. Future research should prioritize the development of green and sustainable synthetic pathways for this compound, aligning with the principles of environmental responsibility and efficiency.

Key areas for innovation include:

Catalytic Approaches: Exploring novel catalytic systems, such as heterogeneous nanocatalysts, organocatalysts, or metal-organic frameworks (MOFs), could enable milder reaction conditions, improved selectivity, and easier catalyst recovery and reuse acs.orgresearchgate.netorganic-chemistry.org. For instance, applying metal-free or earth-abundant metal catalysts for the cyclization steps or for the introduction of the bromine atom could significantly reduce the environmental footprint.

Energy-Efficient Methodologies: Techniques like microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have demonstrated remarkable efficacy in reducing reaction times, increasing yields, and lowering energy input for quinoline (B57606) derivatives ijpsjournal.comresearchgate.netejbps.comnih.govasianpubs.orgmdpi.com. Adapting these methods for the specific synthesis of this compound could lead to more efficient production.

Greener Solvents and Solvent-Free Conditions: Replacing volatile organic compounds (VOCs) with environmentally benign solvents such as water, ethanol, or ionic liquids, or developing solvent-free reaction protocols, are crucial steps towards sustainability researchgate.nettandfonline.com. The incorporation of the hydroxyl group in this compound might facilitate reactions in polar solvents like water.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, precise control over reaction parameters, improved scalability, and reduced waste generation compared to batch processes researchgate.netucd.iethieme-connect.com. Developing flow protocols for the synthesis of this compound could streamline its production and facilitate scale-up.

Sustainable Bromination: For the introduction of the bromine atom, greener alternatives to molecular bromine are desirable. Methods involving in-situ generation of bromine species from bromide salts (e.g., KBr) with oxidants like H₂O₂ or O₂, or employing catalytic systems for aerobic bromination, represent promising avenues rsc.orgnih.govmdpi.comacs.org.

Table 1: Comparative Analysis of Potential Green Synthetic Approaches for this compound

ApproachKey Catalysts/ReagentsSolvents/ConditionsPotential AdvantagesPotential Challenges
Microwave-Assisted Solid acids (e.g., Montmorillonite K-10), Lewis acidsSolvent-free, Ethanol, WaterReduced reaction time, improved yields, energy efficiencyScalability for specific microwave reactors, precise temperature control
Ultrasound-Assisted Metal catalysts, Acid catalystsEthanol, Water, Solvent-freeAccelerated reactions, enhanced yields, improved selectivityHomogeneity of sonication, potential for localized heating
Flow Chemistry Pd, Cu, Au catalysts; Photochemical methodsVarious organic solvents, potentially aqueous mediaEnhanced safety, scalability, precise control, reduced wasteReactor design, potential for clogging, initial setup complexity
Biocatalysis Enzymes (e.g., α-amylase, HRP, MAO-N)Aqueous buffer systemsHigh selectivity, mild conditions, biodegradability, reduced wasteEnzyme stability, substrate specificity, cost of enzyme production, cofactor requirements
Sustainable Bromination KBr/H₂O₂ with catalysts, Aerobic bromination systemsWater, Acetic acid, Ionic liquidsAvoids hazardous Br₂, improved atom economy, milder conditions, controllable selectivityRegioselectivity control for bromination, catalyst stability and recyclability

Rational Design of Derivatives for Specific Chemical Applications

The this compound scaffold offers multiple sites for chemical modification, including the hydroxyl group, the bromine atom, and various positions on the quinoline ring. Future research should focus on the rational design of derivatives tailored for specific applications, leveraging structure-activity relationship (SAR) studies.

Medicinal Chemistry: Derivatives could be synthesized by modifying the hydroxyl group (e.g., etherification, esterification) or by replacing the bromine atom via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with diverse pharmacophores. These modifications could target specific biological pathways, potentially leading to new anticancer agents, antimicrobial compounds, or neuroprotective drugs, building upon the known bioactivities of quinoline derivatives nih.govCurrent time information in Vanderburgh County, US.researchgate.net. For example, introducing electron-donating or withdrawing groups could modulate lipophilicity and receptor binding affinities researchgate.net.

Materials Science: Functionalization could lead to novel materials with tailored electronic or optical properties. For instance, conjugating the scaffold with fluorescent moieties or π-conjugated systems could yield new organic light-emitting diodes (OLEDs), sensors, or photovoltaic materials. The bromine atom can serve as a handle for polymerization or surface attachment.

Agrochemicals: Derivatives could be explored for their potential as herbicides, insecticides, or fungicides, given the broad bioactivity spectrum of quinolines.

Development of Advanced Analytical Probes Utilizing the this compound Scaffold

The inherent fluorescence properties of many quinoline derivatives, coupled with the potential for metal chelation by the hydroxyl group, make the this compound scaffold an attractive candidate for developing advanced analytical probes.

Fluorescent Sensors: By strategically modifying the scaffold, researchers can design probes that exhibit changes in fluorescence intensity or emission wavelength upon binding to specific analytes, such as metal ions, biomolecules, or environmental pollutants. The bromine atom can influence electronic properties and potentially quench fluorescence, which could be utilized in "turn-on" sensing mechanisms.

Chemosensors: The hydroxyl group can act as a coordination site for metal ions, leading to the development of chemosensors for detecting specific metal ions in biological or environmental samples. The selectivity and sensitivity of such probes could be fine-tuned by introducing additional chelating groups or modifying the electronic environment of the quinoline ring.

Bioimaging Agents: Derivatives with enhanced photophysical properties and biocompatibility could be developed for cellular imaging or tracking biological processes. The scaffold's rigidity and potential for functionalization make it suitable for creating probes with high quantum yields and photostability.

Enhanced Integration of In-Silico Methods for Predictive Chemical Research

Computational chemistry and cheminformatics play a crucial role in accelerating chemical discovery. For this compound, in-silico methods can guide the design of new derivatives and predict their properties and activities.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on synthesized derivatives can predict biological activity or material properties, guiding synthetic efforts towards compounds with desired characteristics.

Molecular Docking and Simulation: These techniques can elucidate the binding modes of potential derivatives with target proteins or enzymes, providing insights into their mechanism of action and aiding in the design of more potent and selective agents mdpi.com.

Predictive Property Modeling: Computational tools can predict physicochemical properties (e.g., solubility, lipophilicity, pKa), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and spectroscopic characteristics, facilitating early-stage screening and optimization.

Reaction Pathway Prediction: In-silico tools can also assist in designing efficient and selective synthetic routes, including predicting regioselectivity in bromination or functionalization steps.

Exploration of Novel Interface Chemistry and Nanomaterials

The unique combination of aromaticity, a polar hydroxyl group, and a reactive bromine atom makes this compound a versatile candidate for surface functionalization and the development of novel nanomaterials.

Surface Functionalization: The hydroxyl group can facilitate covalent attachment to surfaces (e.g., silica, metal oxides) or self-assembled monolayers (SAMs) on metallic surfaces. The bromine atom can be used for further surface modifications via coupling reactions. This could lead to the development of functionalized surfaces for catalysis, sensing, or biocompatible coatings.

Nanoparticle Design: this compound or its derivatives could be incorporated into or onto nanoparticles (e.g., gold nanoparticles, quantum dots) to impart specific properties, such as enhanced targeting, imaging capabilities, or catalytic activity. The quinoline moiety's electronic properties could influence the optical or electronic behavior of the resulting nanomaterials.

Composite Materials: Integrating this compound into polymer matrices or composite materials could lead to novel functional materials with enhanced thermal stability, flame retardancy (due to bromine), or specific electronic/optical responses.

Multi-Disciplinary Research Approaches to Maximize Academic Impact

To fully realize the potential of this compound, interdisciplinary collaborations are essential, bridging chemistry with biology, materials science, and computational fields.

Chemistry-Biology Synergy: Collaborations between synthetic chemists and biologists can accelerate the discovery of new therapeutic agents by enabling rapid synthesis, biological screening, and SAR studies of this compound derivatives.

Materials Science Integration: Partnerships with materials scientists can drive the development of novel functional materials, sensors, and catalysts based on the quinoline scaffold, exploring applications from advanced electronics to environmental remediation.

Computational-Materials-Biology Integration: A holistic approach combining computational modeling, synthetic chemistry, and biological/material characterization can provide a comprehensive understanding of the structure-property-activity relationships, leading to more targeted and efficient research outcomes.

Open Science and Data Sharing: Embracing open science principles and sharing research data, synthetic protocols, and computational models can foster collaboration and accelerate progress across the scientific community, maximizing the academic impact of research on this compound.

By pursuing these future research trajectories, the scientific community can unlock the multifaceted potential of this compound, leading to advancements in pharmaceuticals, materials science, and analytical technologies.

Q & A

Q. What advanced techniques resolve purification challenges for this compound in polar solvents?

  • Methodological Answer : Employ countercurrent chromatography (CCC) for high-polarity compounds. Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) via partition coefficient (K) measurements. For persistent impurities, use preparative HPLC with a C18 column and trifluoroacetic acid (0.1%) in the mobile phase .

Integration into Broader Studies

Q. How can this compound be incorporated into interdisciplinary research (e.g., materials science)?

  • Methodological Answer : Explore its use as a ligand in coordination polymers (e.g., with Cu²⁺ or Zn²⁺) for catalytic applications. Characterize materials via PXRD , SEM-EDS , and BET surface area analysis . Compare performance against non-brominated analogs to isolate halogen effects .

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate LD₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and validate assumptions (e.g., normality via Shapiro-Wilk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.